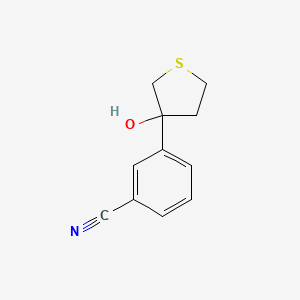
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine is an organic compound belonging to the pyrrolidine class Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Researchers explore its effects on different biological targets to identify potential treatments for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine include other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its diverse biological activities.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their therapeutic potential.
Prolinol: A derivative with applications in asymmetric synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diethyl and methylphenyl groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Eigenschaften
Molekularformel |
C15H23N |
|---|---|
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
3,3-diethyl-4-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-7-12(3)9-13/h6-9,14,16H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
MTTJRNDOIOGCRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNCC1C2=CC=CC(=C2)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
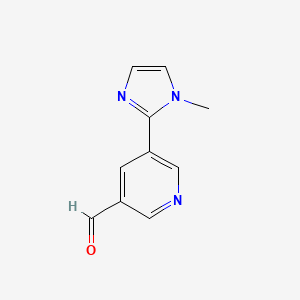
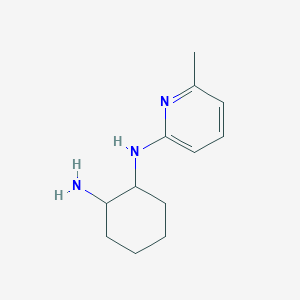
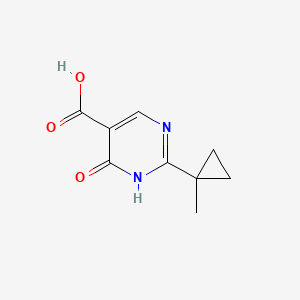
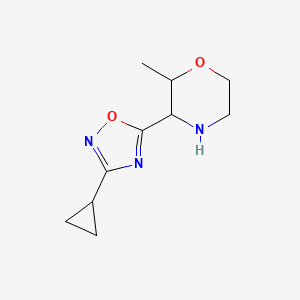
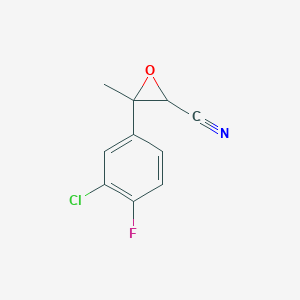

![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
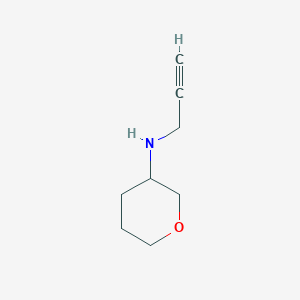
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
